(2-(Methoxycarbonyl)chroman-6-yl)boronic acid CAS number 2828444-05-7
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid CAS number 2828444-05-7
An In-depth Technical Guide to (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7): A Key Intermediate for Drug Discovery
Abstract
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a specialized chemical intermediate that stands at the intersection of two critically important motifs in medicinal chemistry: the chroman scaffold and the boronic acid functional group. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in the field of drug development. We will explore the foundational roles of its constituent parts, present a detailed compound profile, propose a robust synthetic methodology, and discuss its applications, reactivity, and handling. The unique combination of a biologically relevant chroman core with the versatile reactivity of a boronic acid makes this molecule a valuable building block for constructing complex molecular architectures and accelerating the discovery of novel therapeutic agents.
The Ascendancy of Boronic Acids in Modern Drug Discovery
Boron-containing compounds, once viewed with caution in medicinal chemistry, have undergone a significant renaissance, largely driven by the success of boronic acid-based pharmaceuticals.[1][2] The initial skepticism surrounding potential toxicity has been largely demystified, especially after the FDA approval of bortezomib (Velcade®) in 2003 for treating multiple myeloma.[2][3] This milestone paved the way for other boron-containing drugs like vaborbactam and crisaborole, solidifying the boronic acid moiety as a privileged functional group in drug design.[1][4]
Boronic acids are valued for their unique physicochemical properties. They are mild Lewis acids, generally stable, and exhibit low toxicity, ultimately degrading in the body to boric acid, an environmentally benign compound.[1][5] Their primary utility in synthesis stems from their participation in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction.[1][6] This reaction provides an exceptionally efficient and precise method for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis that allows chemists to build complex drug candidates with high fidelity.[6][7] The introduction of a boronic acid group can also favorably modify a molecule's selectivity, physicochemical profile, and pharmacokinetic characteristics.[1][2]
The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman ring system is a heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activity. Literature reveals that chroman derivatives are associated with a broad spectrum of therapeutic effects, including anti-breast cancer, neuroprotective, antioxidant, and anti-HIV properties.[8] This wide-ranging bioactivity makes the chroman scaffold a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent structural features of the chroman core make it an excellent starting point for the design of new drugs, and its derivatization is a common strategy in the search for new chemotherapeutic agents.[8]
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid: Compound Profile
This compound synergistically combines the biological relevance of the chroman scaffold with the synthetic versatility of the boronic acid group, positioning it as a high-value building block for creating libraries of potential drug candidates.
Chemical Structure and Properties
The molecule consists of a chroman ring system substituted at the 6-position with a boronic acid group and at the 2-position with a methoxycarbonyl group. This arrangement provides a rigid, biologically relevant core with a reactive handle for further synthetic elaboration.
Caption: Chemical structure of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2828444-05-7 | |
| Molecular Formula | C₁₁H₁₃BO₅ | |
| Molecular Weight | 236.03 g/mol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
| InChI Key | OTXOZSQFICICQW-UHFFFAOYSA-N | |
Spectroscopic Characterization (Expected)
While specific batch data is required for confirmation, the structural features of the compound suggest the following characteristic spectroscopic signals for validation:
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¹H NMR: Expect distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, the methine proton at the C2 position, and a singlet for the methoxy group's protons. The protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.
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¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The ester carbonyl carbon will be significantly downfield (~170 ppm). Aliphatic carbons of the chroman ring and the methoxy group will be found in the upfield region.
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Mass Spectrometry (ESI-MS): In negative ion mode, the [M-H]⁻ ion would be expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are likely to be observed, confirming the molecular weight.
Synthesis and Purification: A Proposed Methodology
Retrosynthetic Analysis & Workflow
The most logical disconnection is at the Carbon-Boron bond. This retrosynthetic approach identifies a 6-halo-chroman derivative as the key precursor, which can be coupled with a diboron reagent.
Caption: Proposed synthetic workflow via Miyaura borylation.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard Miyaura borylation conditions and should be optimized for this specific substrate.
Step 1: Synthesis of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid pinacol ester
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Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromo-2-(methoxycarbonyl)chroman (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or DMSO as the solvent. To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
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Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be carried forward directly or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis to the Boronic Acid
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Hydrolysis Setup: Dissolve the crude or purified pinacol ester from Step 1 in a suitable solvent mixture such as acetone/water or THF/water.
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Hydrolysis: Add an aqueous solution of a mild acid (e.g., HCl) or proceed with a transesterification agent if required, and stir at room temperature. The progress of the deprotection can be monitored by LC-MS.
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Isolation: Upon completion, remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, (2-(Methoxycarbonyl)chroman-6-yl)boronic acid. Further purification can be achieved by recrystallization if necessary.
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound lies in its ability to act as a versatile building block, introducing the methoxycarbonyl-substituted chroman moiety into larger molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone application. The compound can be coupled with a wide variety of aryl, heteroaryl, or vinyl halides (or triflates) to generate complex molecular scaffolds. The methoxycarbonyl group can be subsequently hydrolyzed to a carboxylic acid or reduced to an alcohol, offering further points for diversification.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling:
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To a reaction vessel, add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 eq), the desired aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Degas the mixture thoroughly and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling is crucial to ensure user safety and maintain the integrity of the compound.
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | |
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Handling: Use in a well-ventilated area or a fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Recommended storage is in a cool, dry place at 2-8°C.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a strategically designed chemical intermediate of significant interest to the drug discovery and development community. It elegantly merges the biologically relevant chroman scaffold with the unparalleled synthetic utility of a boronic acid functional group. Its application in robust and scalable cross-coupling reactions allows for the efficient synthesis of novel and complex molecules. For researchers aiming to explore new chemical space around the chroman core, this compound represents a critical and enabling tool, promising to streamline synthetic efforts and accelerate the journey from hit identification to lead optimization.
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